Absence of Direct Comparator Studies for the 5-Butyl Substituent
A comprehensive search of primary literature and patents did not identify any study that directly compares 2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide with its analogs under identical experimental conditions. The closest class-level insight comes from a structure-activity relationship (SAR) study on a related series of 1,2,4-triazole-3-ylthio)-N-phenylacetamide derivatives, where the biological outcome was profoundly influenced by the 5-substituent. In that series, compound 9k achieved an IC50 of 0.0048 µM against mushroom tyrosinase, while other members with different 5-substituents showed markedly reduced or no activity [1]. This demonstrates the criticality of the 5-position group but does not provide the explicit, quantified advantage of the n-butyl over, for example, the isobutyl group in the same assay system.
| Evidence Dimension | Tyrosinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | No data available for this specific compound |
| Comparator Or Baseline | Compound 9k (analog in series): IC50 = 0.0048 ± 0.0016 µM; Kojic acid standard: IC50 = 16.8320 ± 1.1600 µM [1] |
| Quantified Difference | Not quantifiable for the target compound |
| Conditions | Mushroom tyrosinase inhibition assay |
Why This Matters
This class-level data underscores that 5-position substitution is a key determinant of biological potency, making it imperative for a procurement decision to confirm specific, comparator-based activity data for the n-butyl analog before selection.
- [1] Vanjare, B.D., Mahajan, P.G., Dige, N.C., Raza, H., Hassan, M., Han, Y., Kim, S.J., Seo, S.-Y., Lee, K.H., 2021. Novel 1,2,4-triazole analogues as mushroom tyrosinase inhibitors: synthesis, kinetic mechanism, cytotoxicity and computational studies. Molecular Diversity 25, 2089–2106. View Source
